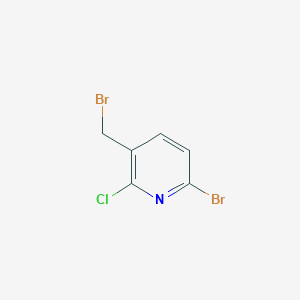

6-Bromo-3-(bromomethyl)-2-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

6-bromo-3-(bromomethyl)-2-chloropyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |

InChI Key |

CAGVNHZRBLOOFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CBr)Cl)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 6 Bromo 3 Bromomethyl 2 Chloropyridine

Nucleophilic Substitution Reactions

The reactivity of 6-bromo-3-(bromomethyl)-2-chloropyridine is largely dictated by its two primary sites for nucleophilic attack: the benzylic-type carbon of the bromomethyl group and the halogen-substituted carbon atoms of the electron-deficient pyridine (B92270) ring.

Reactivity and Mechanism of Nucleophilic Displacement at the Bromomethyl Group

The 3-(bromomethyl) group is analogous to a benzylic bromide, rendering it exceptionally susceptible to nucleophilic substitution. This high reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the adjacent pyridine ring. Reactions at this site typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially with non-hindered nucleophiles. However, under conditions that favor ionization, an SN1 pathway can also be operative.

A variety of nucleophiles, including amines and alcohols, can readily displace the bromide at this position. For instance, reaction with primary or secondary amines leads to the formation of the corresponding aminomethyl-pyridines, while alcohols and alkoxides yield ethers. The general reactivity of nucleophiles follows established trends, where stronger, less sterically hindered nucleophiles react more rapidly. libretexts.orgmasterorganicchemistry.com This selective functionalization allows for the introduction of diverse side chains while leaving the two halogen atoms on the pyridine ring untouched for subsequent transformations.

Substitution of Halogen Atoms on the Pyridine Ring

The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). The presence of both a bromine atom at the 6-position and a chlorine atom at the 2-position presents an opportunity for chemoselective functionalization. The 2-position is particularly activated due to the adjacent electron-withdrawing ring nitrogen.

In palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, selectivity is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. Generally, the C-Br bond is more reactive than the C-Cl bond. Consequently, catalytic amination of dihalopyridines often results in the selective substitution of the bromine atom. nih.govnih.govresearchgate.net Studies on analogous 6-bromo- and 6-chloropurine (B14466) nucleosides demonstrate that palladium-catalyzed amination with systems like Pd(OAc)₂/Xantphos selectively occurs at the C-Br bond under milder conditions or lower catalyst loadings than required for the C-Cl bond. nih.govnih.gov

Conversely, non-catalyzed SNAr reactions can exhibit different selectivity. For some polyhalogenated pyridines, substitution at the more electronically activated 2-chloro position can be favored under thermal conditions in the absence of a metal catalyst. The outcome of these reactions is highly dependent on the nucleophile, solvent, and reaction conditions. nih.gov

Carbon-Carbon Bond Forming Reactions

Transition-metal catalysis, particularly with palladium, provides powerful tools for constructing new carbon-carbon bonds at the halogenated positions of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Heck reactions are cornerstone methodologies for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, respectively. organic-chemistry.orglibretexts.org In these reactions, the differential reactivity of the C-Br and C-Cl bonds is a key factor for achieving selectivity.

Suzuki-Miyaura Reaction: This cross-coupling of an organoboron reagent with an organohalide is widely used for synthesizing biaryl compounds. nih.gov When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to occur preferentially at the 6-bromo position. The oxidative addition of the C-Br bond to the Pd(0) center is significantly faster than that of the C-Cl bond. beilstein-journals.org This allows for the selective introduction of an aryl, heteroaryl, or alkyl group at the 6-position while preserving the chlorine atom for potential further chemistry.

Heck Reaction: The Heck reaction couples the organohalide with an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond dictates that vinylation will occur selectively at the 6-position under standard palladium-catalyzed conditions.

The following table summarizes typical conditions for selective palladium-catalyzed cross-coupling reactions on bromo-chloro-substituted aromatic systems.

| Reaction | Typical Catalyst System | Base | Solvent | Expected Site of Reaction |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 6-Bromo position |

| Heck | Pd(OAc)₂ or Pd₂ (dba)₃/Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | 6-Bromo position |

Other Transition-Metal Catalyzed Coupling Methodologies

While palladium is the most common catalyst, other transition metals like nickel can also be employed for cross-coupling reactions. Nickel catalysts, for example, have shown efficacy in coupling aryl chlorides, which are typically less reactive in palladium catalysis. researchgate.net This could potentially be used to functionalize the 2-chloro position after the 6-bromo position has already been reacted. Other established palladium-catalyzed reactions such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings would also be expected to show primary reactivity at the C-Br bond.

Formation of Carbon-Nitrogen and Carbon-Oxygen Bonds via Derivatization

The formation of C-N and C-O bonds can be achieved both at the bromomethyl side chain and on the pyridine ring, representing key derivatization pathways.

As detailed in section 3.1.1, the bromomethyl group readily reacts with amine and alcohol nucleophiles to form C-N and C-O bonds, respectively. This provides a straightforward method for introducing a wide array of functional groups.

For the pyridine ring, palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective for forming C-N bonds. acs.orgcmu.edu These reactions offer a powerful alternative to classical SNAr conditions and are compatible with a broad range of amine nucleophiles, including primary and secondary amines. The higher reactivity of the C-Br bond means that amination can be directed to the 6-position. Similarly, the palladium-catalyzed Buchwald-Hartwig C-O coupling (etherification) with alcohols or phenols can be used to introduce alkoxy or aryloxy substituents, again with an expected preference for the 6-position.

Strategies for Further Functionalization and Scaffold Modification

Given the inert nature of the pyridine core towards many conventional transformations, the primary strategies for the further functionalization of this compound focus on the reactivity of its substituents: the C-Br and C-Cl bonds, and the bromomethyl group.

The presence of two different halogen atoms on the pyridine ring (bromo at C6 and chloro at C2) allows for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net This difference in reactivity enables the selective functionalization of the C6 position while leaving the C2 chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. masterorganicchemistry.com For this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C6-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 |

This table presents generally applicable conditions for Suzuki-Miyaura couplings of aryl bromides and is not specific to this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org Similar to the Suzuki-Miyaura coupling, the C6-Br bond would be the more reactive site for amination. This allows for the introduction of a wide variety of primary and secondary amines at this position.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-BuOH | 100 |

This table presents generally applicable conditions for Buchwald-Hartwig aminations of aryl bromides and is not specific to this compound.

Functionalization of the Bromomethyl Group: The bromomethyl group at the C3 position is a reactive handle for introducing a variety of functional groups via nucleophilic substitution reactions. This allows for the construction of more complex molecules by attaching different side chains.

Scaffold Modification via Lithiation: While electrophilic substitution is challenging, directed ortho-metalation (DoM) can be a viable strategy for functionalizing the pyridine ring. However, for 2-chloropyridines, reaction with strong bases like alkyllithiums can lead to nucleophilic addition or substitution at the C2 position. researchgate.netnih.gov The use of specific reagents, such as a combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE), has been shown to promote regioselective lithiation at the C6 position of 2-chloropyridine (B119429). researchgate.netnih.gov For the title compound, the presence of multiple substituents would complicate the regioselectivity of such a reaction.

Applications As a Key Synthetic Intermediate

Fundamental Role in the Synthesis of Complex Organic Molecules

The fundamental utility of 6-bromo-3-(bromomethyl)-2-chloropyridine lies in its capacity to serve as a scaffold for the assembly of complex organic molecules. The presence of multiple, differentially reactive halogen atoms allows for selective, sequential chemical transformations. For instance, the bromomethyl group can readily react with nucleophiles such as amines, alcohols, or thiols to introduce a wide array of side chains. Subsequently, the bromo and chloro substituents on the pyridine (B92270) ring can be targeted in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations to build more complex aromatic systems. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks from a single, versatile starting material.

Utility as a Precursor in Medicinal Chemistry Research

Polyhalogenated heterocyclic compounds are foundational scaffolds in drug discovery. unacademy.com Structurally similar bromo- and chloro-substituted pyridines are recognized as key intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents. chemimpex.comchemimpex.com

The structure of this compound is ideally suited for the generation of novel heterocyclic scaffolds. The reactive bromomethyl group can be used to annulate new rings onto the pyridine core, leading to the formation of fused bicyclic systems like pyrido-oxazines, pyrido-thiazines, or pyrido-diazepines. Furthermore, the halogen atoms on the pyridine ring serve as handles for diversification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups through cross-coupling reactions. This capacity to generate new, diverse heterocyclic structures is of paramount importance in medicinal chemistry, where novel scaffolds are constantly sought to explore new biological targets.

The ability to perform multiple, independent chemical modifications on the this compound core makes it an excellent building block for combinatorial chemistry and diversity-oriented synthesis (DOS). By systematically varying the nucleophile that reacts with the bromomethyl group and the coupling partners used at the two halogenated positions, vast libraries of related but structurally distinct compounds can be rapidly synthesized. This approach is critical in modern drug discovery for screening large collections of molecules to identify new hit and lead compounds with potential therapeutic activity. The unique substitution pattern of this precursor allows for the creation of three-dimensional molecular diversity, a key factor in developing compounds with high specificity and efficacy.

Function in Agrochemical Intermediate Production

The development of novel agrochemicals is another area where halogenated pyridines play a crucial role. chemimpex.cominnospk.com These compounds often form the core structure of potent herbicides, fungicides, and pesticides. chemimpex.comchemimpex.com

This compound serves as a valuable precursor for the synthesis of next-generation crop protection agents. Its multi-functional nature allows for the assembly of complex molecules designed to interact with specific biological targets in pests or weeds. The stability and reactivity profile of halogenated pyridines make them ideal for creating agrochemicals that are effective while potentially offering improved environmental profiles. chemimpex.com The ability to systematically modify the structure allows for the fine-tuning of a compound's activity, selectivity, and persistence in the environment, which are critical parameters in the development of modern, sustainable agricultural products.

Potential Applications in Advanced Materials Chemistry

Pyridine-containing organic compounds have garnered significant interest for their use in advanced materials, particularly in the field of organic electronics. chemimpex.comresearchgate.net The electron-deficient nature of the pyridine ring, combined with the electronic effects of halogen substituents, can impart desirable properties for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. google.comrsc.org The structure of this compound, with its potential for extensive modification, makes it a candidate for creating novel organic semiconductor materials. google.com By attaching chromophores or other electronically active groups via its reactive handles, new materials with tailored optoelectronic properties could be synthesized for use in a variety of electronic devices. researchgate.net

Referenced Compounds

| Compound Name | Structure |

| This compound | |

| 2-Bromo-6-chloropyridine | |

| 3-Amino-2-bromo-6-chloropyridine | |

| 6-Bromo-2-chloropyridin-3-amine | |

| 6-Bromo-2-chloropyridine-3-boronic acid |

Synthetic Intermediate for Organic Semiconductors

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics, including flexible displays, sensors, and organic field-effect transistors (OFETs). Pyridine-containing conjugated polymers are of significant interest in this area due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. The title compound, this compound, serves as an excellent starting material for the synthesis of such polymers.

The bromo and chloro substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govwikipedia.org These reactions are powerful tools for forming carbon-carbon bonds, allowing for the polymerization of the pyridine unit with other aromatic or heteroaromatic comonomers. For instance, the bromo group at the 6-position and the chloro group at the 2-position can be selectively coupled with different organometallic reagents to build up a polymer backbone. The bromomethyl group at the 3-position offers an additional site for modification, either before or after polymerization, to fine-tune the material's properties, such as solubility or solid-state packing.

Research into analogous pyridine-based polymers has demonstrated their potential in OFETs. For example, donor-acceptor copolymers incorporating pyridine units have been synthesized and their charge transport properties evaluated. By carefully selecting the comonomers, the resulting polymers can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The performance of these materials in OFETs is typically characterized by their charge carrier mobility (µ) and the on/off current ratio.

Below is a table with representative data for organic field-effect transistors based on pyridine-containing conjugated polymers, illustrating the typical performance metrics achieved with such materials.

| Polymer System | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | On/Off Ratio |

| Donor-acceptor copolymer with thiadiazolo[3,4-c]pyridine nih.gov | -5.43 | -3.82 | 1.92 x 10⁻² | - | 25 |

| Diketopyrrolopyrrole-pyridine copolymer researchgate.net | - | - | - | 0.322 | - |

| isoDPP-DPP copolymer frontiersin.org | - | - | ~0.02 | ~0.02 | - |

This table presents data from similar pyridine-based polymer systems to illustrate the potential performance of materials derived from this compound.

The data indicates that by modifying the polymer backbone, which can be constructed using building blocks like this compound, it is possible to tune the energy levels (HOMO/LUMO) and achieve significant charge carrier mobilities, a key requirement for efficient OFETs. nih.govfrontiersin.org

Building Blocks for Photovoltaic Devices

In the realm of renewable energy, organic photovoltaic (OPV) devices, or solar cells, represent a promising technology due to their potential for low-cost, large-area fabrication on flexible substrates. The efficiency of these devices is critically dependent on the properties of the light-absorbing organic materials. Conjugated polymers containing pyridine units have been explored as both electron-donating (p-type) and electron-accepting (n-type) materials in the active layer of OPVs.

The versatile reactivity of this compound makes it an ideal candidate for synthesizing novel polymers for OPV applications. Through polymerization via cross-coupling reactions, this building block can be integrated into polymer chains designed to have specific optical and electronic properties. academie-sciences.fr The electron-withdrawing nature of the pyridine ring can be exploited to lower the LUMO energy level of the polymer, which is often a desirable characteristic for acceptor materials in bulk heterojunction solar cells.

The following table showcases the photovoltaic performance of representative pyridine-based polymers in organic solar cells.

| Polymer Donor | Polymer Acceptor | Open-circuit Voltage (Voc) (V) | Short-circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| Pyridine-bridged diketopyrrolopyrrole polymer nih.gov | PC₇₁BM | ~0.8 | ~5 | ~0.5 | ~2 |

| Poly(2,7-dibenzosilole) derivative researchgate.net | PCBM | 0.97 | - | - | 1.6 |

| Dithienosilole-pyridalthiadiazole copolymer | PC₆₀BM | ~0.7 | - | - | - |

This table provides representative data from similar pyridine-based polymer systems to illustrate the potential photovoltaic performance of materials derived from this compound.

These findings suggest that polymers synthesized using pyridine-based building blocks can achieve notable photovoltaic performance. The ability to systematically modify the structure of these polymers, for which this compound is a prime starting material, is essential for optimizing device efficiency. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, for 6-Bromo-3-(bromomethyl)-2-chloropyridine are not documented in the searched resources. For a definitive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable in correlating the proton and carbon signals, thereby confirming the connectivity of the pyridine (B92270) ring and its substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The specific vibrational frequencies from IR and Raman spectroscopy for this compound are not available. A theoretical analysis would predict characteristic bands for C-H stretching of the pyridine ring and the bromomethyl group, C=C and C=N stretching vibrations within the aromatic ring, and absorptions corresponding to the C-Br and C-Cl bonds in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

There is no available information on the UV-Vis absorption maxima (λmax) and molar absorptivity coefficients for this compound. Such data would provide insights into the electronic transitions within the molecule, influenced by the pyridine core and its halogen substituents.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Purity Assessment

Precise high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition through an exact mass measurement, is not reported in the available literature. The fragmentation pattern in the mass spectrum would also be crucial for structural confirmation, showing characteristic losses of the bromo, chloromethyl, or bromine substituents.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the bromomethyl group relative to the pyridine ring in the solid state.

Advanced Chromatographic Methods for Purity Profiling and Analysis (e.g., GC, HPLC)

While it can be inferred that gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods for assessing the purity of this compound, specific validated methods, including column types, mobile phases, and retention times, are not described in the searched scientific literature.

The scientific literature readily available does not appear to contain in-depth computational chemistry research focused solely on this compound. Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline.

Computational Chemistry and Theoretical Investigations

Reactivity Site Prediction using Fukui Functions

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net By calculating the Fukui functions, one can identify the atoms or regions in 6-Bromo-3-(bromomethyl)-2-chloropyridine that are most susceptible to chemical reactions.

For a given atom in the molecule, three types of Fukui functions are typically considered:

f+ : for nucleophilic attack (propensity to accept an electron)

f- : for electrophilic attack (propensity to donate an electron)

f0 : for radical attack

Computational studies on similar heterocyclic compounds, such as chloropyrroles, have demonstrated the utility of these descriptors in pinpointing reactive sites. nih.gov For this compound, the nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. Conversely, the carbon atoms bonded to the electronegative bromine and chlorine atoms are likely to be susceptible to nucleophilic attack. The bromomethyl group introduces an additional reactive site, with the carbon atom being highly electrophilic due to the presence of the bromine atom.

A hypothetical table of Fukui function values for the key atoms in this compound is presented below to illustrate how reactivity sites are identified. Higher values indicate a greater reactivity for the specified type of attack.

Table 1: Hypothetical Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 (Pyridine) | 0.05 | 0.18 | 0.12 |

| C2 (Pyridine) | 0.15 | 0.03 | 0.09 |

| C3 (Pyridine) | 0.08 | 0.06 | 0.07 |

| C4 (Pyridine) | 0.09 | 0.05 | 0.07 |

| C5 (Pyridine) | 0.07 | 0.09 | 0.08 |

| C6 (Pyridine) | 0.12 | 0.04 | 0.08 |

| C7 (Bromomethyl) | 0.25 | 0.02 | 0.14 |

| Cl (on C2) | 0.04 | 0.10 | 0.07 |

| Br (on C6) | 0.06 | 0.11 | 0.09 |

| Br (on C7) | 0.03 | 0.13 | 0.08 |

Computational Modeling of Molecular Interactions

Solvent-Solute Interaction Studies

The interaction between a solute and a solvent is crucial for understanding reaction mechanisms and predicting the solubility of a compound. Computational models can simulate these interactions, providing insights into the solvation process. For this compound, its polar nature, due to the presence of nitrogen, chlorine, and bromine atoms, suggests that it would be more soluble in polar solvents.

Theoretical studies on similar molecules, such as dichloropyrimidine derivatives, have utilized computational methods to model their behavior in solvents like water. mdpi.com These studies often involve optimizing the molecular geometry in the presence of a solvent continuum model, which approximates the solvent as a uniform dielectric medium. This approach allows for the calculation of solvation energies and the prediction of how the solvent influences the molecule's conformation and reactivity. For this compound, such studies would likely reveal strong dipole-dipole interactions with polar solvents.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.govnih.gov This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts between neighboring molecules. The resulting two-dimensional fingerprint plots provide a summary of the types and relative significance of different intermolecular interactions.

For a molecule like this compound, a Hirshfeld surface analysis would likely highlight the importance of halogen bonding (involving the bromine and chlorine atoms), as well as C-H···N and C-H···π interactions. Studies on related bromo-substituted heterocyclic compounds have shown that H···Br/Br···H and H···C/C···H contacts are significant contributors to the crystal packing. nih.gov The shape-index of the Hirshfeld surface can also reveal the presence or absence of π–π stacking interactions. nih.gov

A summary of the likely contributions of different intermolecular contacts for this compound, based on analyses of similar structures, is provided in the table below.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 35-45 |

| H···Br/Br···H | 20-30 |

| H···Cl/Cl···H | 10-15 |

| H···C/C···H | 15-25 |

| N···H/H···N | 5-10 |

In Silico Docking Studies for Scaffold Interaction Exploration

The this compound scaffold can be explored for its potential to interact with biological targets through in silico molecular docking studies. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. nih.gov The results of docking studies can provide insights into the binding affinity and the key interactions that stabilize the complex.

Given the structural features of this compound, including its halogen atoms and the reactive bromomethyl group, it could be investigated as a potential inhibitor for various enzymes. For instance, pyridine derivatives are known to interact with a range of biological targets. researchgate.netnih.gov Docking studies would involve placing the molecule into the active site of a target protein and calculating a scoring function to estimate the binding energy. These studies could reveal hydrogen bonds, halogen bonds, and hydrophobic interactions that contribute to the binding.

The findings from such in silico experiments can guide the design of novel derivatives with improved potency and selectivity, making the this compound scaffold a valuable starting point for drug discovery efforts. nih.gov

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 6-Bromo-3-(bromomethyl)-2-chloropyridine and its derivatives is expected to move towards more environmentally friendly and efficient methodologies. Traditional multi-step syntheses of highly functionalized pyridines often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. acs.org Modern synthetic chemistry, however, offers several promising avenues to address these challenges.

Future research will likely focus on the adoption of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like polysubstituted pyridines in a single step from simple precursors. acs.orgnih.gov These reactions are inherently atom-economical and can reduce the number of synthetic and purification steps required. Another key area of development will be the application of C-H functionalization techniques. rsc.org Direct C-H functionalization of a simpler pyridine (B92270) core would provide a more direct and efficient route to the target molecule, avoiding the pre-functionalization of starting materials.

Furthermore, the principles of green chemistry will be central to the development of new synthetic routes. This includes the use of reusable catalysts, such as surface-modified systems, and exploring metal-free reaction conditions. acs.orgmdpi.com For instance, the development of protocols using catalytic amounts of ammonium (B1175870) iodide as a dual-function promoter in pyridine synthesis represents a step towards more sustainable processes. nih.gov

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Polysubstituted Pyridines

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Methodology | Multi-step linear synthesis | Multicomponent reactions, C-H functionalization |

| Atom Economy | Often low | High |

| Catalysts | Stoichiometric and often toxic reagents | Reusable, non-toxic, or metal-free catalysts |

| Solvents | Often hazardous organic solvents | Greener solvents, solvent-free conditions |

| Waste Generation | High | Minimized |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The distinct electronic and steric properties of the substituents on the this compound ring provide a rich platform for exploring novel reactivity. The presence of three different halogen-containing groups (bromo, bromomethyl, and chloro) at positions 2, 3, and 6 of the pyridine ring suggests the potential for regioselective transformations.

Future investigations are likely to focus on the differential reactivity of these groups. For example, the bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the 3-position. The bromo and chloro substituents on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-heteroatom bonds.

A particularly interesting area for future research is the meta-selective functionalization of the pyridine ring. innovations-report.comnih.gov While ortho- and para-functionalization of pyridines are well-established, selective modification at the meta-position remains a significant challenge. nih.gov The existing substitution pattern of this compound could be leveraged to direct further functionalization to the C4 or C5 positions. Moreover, the development of novel photochemical or electrochemical methods could unlock new reactivity patterns, such as radical functionalization, leading to previously inaccessible derivatives. acs.org

Expansion of Applications in Emerging Areas of Chemical Science

The structural motifs present in this compound are commonly found in molecules with significant biological activity and material properties. Therefore, this compound is a promising starting material for the synthesis of novel compounds with applications in medicinal chemistry, agrochemicals, and materials science. nih.govelsevier.commarketresearchfuture.com

In medicinal chemistry , the pyridine scaffold is a key component of numerous drugs. nih.govnih.gov The ability to functionalize this compound at multiple positions makes it an ideal building block for creating libraries of compounds for drug discovery. nih.gov These compounds could be screened for a wide range of biological activities, including as potential enzyme inhibitors or receptor modulators. frontiersin.org

In the field of agrochemicals , pyridine derivatives are widely used as herbicides, insecticides, and fungicides. marketresearchfuture.comacs.org The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Furthermore, in materials science , highly functionalized pyridines are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. elsevier.com The electronic properties of the pyridine ring, modulated by the bromo, bromomethyl, and chloro substituents, could be fine-tuned to create materials with desired optical and electronic properties.

Advanced Computational and Mechanistic Insights to Guide Experimental Design

The use of computational chemistry is becoming increasingly integral to the design and optimization of chemical reactions and the prediction of molecular properties. elsevier.com In the context of this compound, computational methods, such as Density Functional Theory (DFT) , can provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms.

Future research should employ computational studies to:

Predict Regioselectivity: Calculate the relative activation barriers for reactions at the different functional groups to predict the most likely site of reaction under various conditions.

Understand Reaction Mechanisms: Elucidate the detailed mechanistic pathways of novel transformations, which can help in optimizing reaction conditions and improving yields.

Design Novel Catalysts: Model the interaction of the pyridine substrate with potential catalysts to design more efficient and selective catalytic systems.

Predict Physicochemical Properties: Calculate properties such as dipole moment, frontier molecular orbital energies, and electrostatic potential to guide the design of new molecules with specific applications in mind, for instance, in materials science. imperial.ac.uk

By combining experimental work with advanced computational and mechanistic studies, researchers can accelerate the exploration of the chemical space around this compound and unlock its full potential as a versatile building block in modern chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.